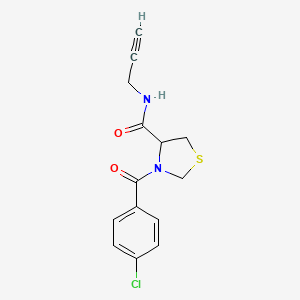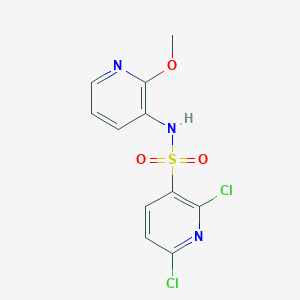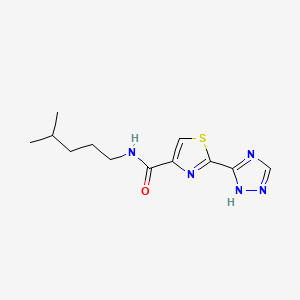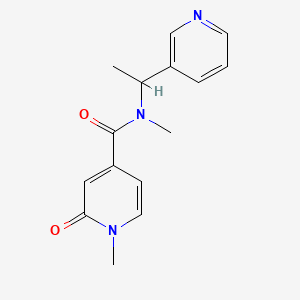![molecular formula C20H23N3O2 B7572921 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)
3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one, also known as BMQ, is a synthetic quinazoline derivative that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to have promising results in scientific research for various applications, including cancer treatment, neurological disorders, and cardiovascular diseases.
作用机制
The mechanism of action of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one is complex and involves multiple pathways. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been shown to inhibit the activity of various enzymes such as topoisomerase II, protein kinase C, and phosphodiesterase, which are involved in cell proliferation, apoptosis, and signal transduction. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cellular homeostasis. Activation of the AMPK pathway by 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one leads to the inhibition of mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been shown to have various biochemical and physiological effects in scientific research studies. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by activating the caspase cascade and inhibiting the NF-kB pathway. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been shown to reduce oxidative stress and inflammation in the brain by inhibiting the production of reactive oxygen species and cytokines. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been shown to increase the production of nitric oxide in the endothelial cells, leading to vasodilation and improved blood flow.
实验室实验的优点和局限性
3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been extensively studied in scientific research studies, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one in lab experiments. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. In addition, the optimal dosage and administration of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one for different therapeutic applications have not been established.
未来方向
There are several future directions for the scientific research of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one. One potential direction is to further investigate the potential therapeutic applications of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one in cancer treatment, neurological disorders, and cardiovascular diseases. Another direction is to explore the synergistic effects of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one with other therapeutic agents, such as chemotherapy, radiation therapy, and other neuroprotective agents. Furthermore, future research could focus on optimizing the synthesis method of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one to improve its yield and purity and to develop new analogs of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one with improved therapeutic properties.
合成方法
3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-quinazolinone with benzylmethylamine and 2-chloro-1,3-propanediol. The reaction is carried out under reflux in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one in a pure form. This synthesis method has been optimized to achieve a high yield of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one with good purity.
科学研究应用
3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one is in cancer treatment. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer treatment, 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Furthermore, 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been studied for its potential applications in cardiovascular diseases such as hypertension and atherosclerosis. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has been shown to have vasodilatory effects by increasing the production of nitric oxide in the endothelial cells. 3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one has also been shown to reduce the formation of foam cells and inhibit the proliferation of smooth muscle cells in the arterial walls, making it a potential therapeutic agent for the prevention and treatment of atherosclerosis.
属性
IUPAC Name |
3-[3-[benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-21-19-11-7-6-10-18(19)20(25)23(15)14-17(24)13-22(2)12-16-8-4-3-5-9-16/h3-11,17,24H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEFEYKNGKFBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(CN(C)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)




![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)




![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)